molecular formula C15H16N2S2 B2627527 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione CAS No. 1708079-97-3

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione

Cat. No.: B2627527
CAS No.: 1708079-97-3
M. Wt: 288.43
InChI Key: SNFAWVZWJHIAOH-UHFFFAOYSA-N
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Description

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione is a complex organic compound with a unique spiro structure. This compound is characterized by a spiro linkage between a benzothieno pyrimidine moiety and a cyclohexane ring, with a thione group at the 4-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione typically involves multi-step organic reactions. One common method starts with the preparation of the benzothieno pyrimidine core, followed by the introduction of the cyclohexane ring through a spiro linkage. The final step involves the incorporation of the thione group at the 4-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thione group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothieno pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothieno pyrimidine moiety.

Scientific Research Applications

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The benzothieno pyrimidine moiety can also interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-one
  • 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclopentane]-4(3H)-thione
  • 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-sulfone

Uniqueness

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione is unique due to its specific spiro linkage and the presence of a thione group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

spiro[1,3-dihydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFAWVZWJHIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(C4=CC=CC=C4S3)C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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